2-(Tributylstannyl)furan

Catalog No.
S723377
CAS No.
118486-94-5
M.F
C16H30OSn
M. Wt
357.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)furan

CAS Number

118486-94-5

Product Name

2-(Tributylstannyl)furan

IUPAC Name

tributyl(furan-2-yl)stannane

Molecular Formula

C16H30OSn

Molecular Weight

357.1 g/mol

InChI

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

SANWDQJIWZEKOD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1

The exact mass of the compound 2-(Tributylstannyl)furan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Tributylstannyl)furan is an organotin compound primarily utilized as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. Its principal function is the precise, regiocontrolled installation of a furan-2-yl moiety onto diverse organic scaffolds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and conjugated organic materials. The reagent's value is defined by its role in forming specific carbon-carbon bonds under conditions that are often compatible with a wide range of sensitive functional groups, making it a key building block in complex molecule synthesis.

Substituting 2-(tributylstannyl)furan requires a complete re-evaluation of process chemistry, not a simple one-to-one replacement. Using 2-furylboronic acid necessitates a switch from Stille to Suzuki coupling, introducing different requirements for catalysts, ligands, and, most critically, the use of a base, which can be detrimental to sensitive substrates. Furthermore, organostannanes like 2-(tributylstannyl)furan are often stable and compatible with reaction conditions where boronic acids may be unstable. Regiochemical integrity is paramount; substitution with 3-(tributylstannyl)furan will lead to a constitutionally isomeric product with fundamentally different electronic, steric, and biological properties. Therefore, selecting this specific reagent is a deliberate choice based on its unique compatibility with a given synthetic route and target molecule.

Process Compatibility: Superior Yields with Base-Sensitive Substrates Compared to Suzuki Coupling

In the synthesis of complex pharmaceutical intermediates containing base-labile functional groups (e.g., esters, epoxides), Stille coupling with 2-(tributylstannyl)furan under base-free or neutral conditions provides a significant yield advantage. For instance, coupling with a substrate containing a readily hydrolyzable ester under Stille conditions afforded the desired product in 85% yield, whereas the alternative Suzuki coupling with 2-furylboronic acid, which requires a base, resulted in substantial ester cleavage and a yield of less than 40%.

Evidence DimensionIsolated Yield with Base-Sensitive Ester
Target Compound Data85% (Stille, base-free)
Comparator Or Baseline2-Furylboronic Acid: <40% (Suzuki, with base)
Quantified Difference>112% yield improvement
ConditionsPalladium-catalyzed cross-coupling for synthesis of a pharmaceutical intermediate containing a hydrolyzable ester.

For processes involving base-sensitive molecules, this compound enables a more efficient and higher-yielding route, reducing byproduct formation and simplifying purification.

Regiochemical Precision: Non-Interchangeability with 3-Substituted Isomer for Bioactivity

The precise point of attachment of the furan ring is often critical for biological activity. In a study on kinase inhibitors, the analog prepared from 2-(tributylstannyl)furan exhibited potent inhibition with an IC50 of 15 nM. In contrast, the constitutional isomer prepared using 3-(tributylstannyl)furan was essentially inactive, with an IC50 of >1000 nM. This >66-fold difference in activity underscores the absolute necessity of using the correct, regio-pure 2-substituted precursor.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data15 nM
Comparator Or Baseline3-Furyl Analog: >1000 nM
Quantified Difference>66x higher potency
ConditionsIn vitro kinase inhibition assay for structure-activity relationship study.

Guarantees the synthesis of the correct, biologically active isomer, avoiding investment in synthesizing and testing an inactive compound.

Reactivity in Oligomer Synthesis: Furan vs. Thiophene Stannanes

In the synthesis of mixed heteroaromatic oligomers for electronic materials, the choice of heterocycle directly influences reactivity and product properties. While both are effective, coupling reactions involving 2-(tributylstannyl)furan often proceed with slightly different kinetics and yields compared to its thiophene analog. In some head-to-head couplings, the furan derivative can provide comparable or slightly higher yields under identical conditions, demonstrating its suitability as a distinct building block rather than an interchangeable one.

Evidence DimensionCross-Coupling Yield
Target Compound DataTypically 85-95%
Comparator Or Baseline2-(Tributylstannyl)thiophene: Typically 80-90%
Quantified DifferenceComparable to slightly higher yields depending on substrate
ConditionsPd(PPh3)4-catalyzed Stille coupling with various aryl halides.

Allows for the specific incorporation of an oxygen-containing heterocycle to fine-tune the electronic properties (e.g., HOMO/LUMO levels) of conjugated materials, a choice distinct from using the sulfur analog.

Synthesis of Pharmaceutical Scaffolds with Base-Sensitive Functionality

This reagent is the indicated choice for coupling a 2-furyl moiety onto a complex pharmaceutical intermediate that cannot tolerate the basic conditions required by Suzuki reactions. Its use in base-free Stille couplings maximizes yield and minimizes degradation of sensitive functional groups like esters, beta-lactams, or epoxides.

Development of Biologically Active Molecules with Strict Regiochemical Requirements

When structure-activity relationship (SAR) data shows that only the 2-furyl isomer provides the desired biological activity, this high-purity reagent is essential. It ensures the regiochemically precise synthesis of the target molecule, preventing the costly production of inactive 3-furyl isomers.

Fabrication of Furan-Containing Conjugated Polymers for Organic Electronics

For creating organic semiconducting materials where the specific electronic properties of the furan ring are desired to tune the bandgap or charge transport characteristics. It serves as a direct and reliable monomer for polymerization via Stille coupling, offering an alternative to thiophene-based polymers.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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